molecular formula C17H17NO3 B2631196 3-[3-(3-methylphenoxy)propyl]-1,3-benzoxazol-2(3H)-one CAS No. 838816-92-5

3-[3-(3-methylphenoxy)propyl]-1,3-benzoxazol-2(3H)-one

Cat. No.: B2631196
CAS No.: 838816-92-5
M. Wt: 283.327
InChI Key: GNXWZPLFZLNPGO-UHFFFAOYSA-N
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Description

3-[3-(3-methylphenoxy)propyl]-1,3-benzoxazol-2(3H)-one is a chemical compound known for its versatile properties and applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoxazole ring and a methylphenoxypropyl group.

Scientific Research Applications

3-[3-(3-methylphenoxy)propyl]-1,3-benzoxazol-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating certain diseases or conditions.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-methylphenoxy)propyl]-1,3-benzoxazol-2(3H)-one typically involves the reaction of 3-methylphenol with 3-chloropropylamine to form 3-(3-methylphenoxy)propylamine. This intermediate is then reacted with 2-aminophenol under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-[3-(3-methylphenoxy)propyl]-1,3-benzoxazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoxazole ring or the methylphenoxypropyl group is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(4-methylphenoxy)propyl]-1,3-benzoxazol-2(3H)-one
  • 3-[3-(4-methoxyphenoxy)propyl]aminomethylphenol

Uniqueness

3-[3-(3-methylphenoxy)propyl]-1,3-benzoxazol-2(3H)-one stands out due to its specific structural features, which confer unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and efficacy in various applications.

Properties

IUPAC Name

3-[3-(3-methylphenoxy)propyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-13-6-4-7-14(12-13)20-11-5-10-18-15-8-2-3-9-16(15)21-17(18)19/h2-4,6-9,12H,5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXWZPLFZLNPGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301321810
Record name 3-[3-(3-methylphenoxy)propyl]-1,3-benzoxazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301321810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793309
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

838816-92-5
Record name 3-[3-(3-methylphenoxy)propyl]-1,3-benzoxazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301321810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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